molecular formula C9H13NO B1583272 3-(2-Oxocyclohexyl)propanenitrile CAS No. 4594-78-9

3-(2-Oxocyclohexyl)propanenitrile

Cat. No.: B1583272
CAS No.: 4594-78-9
M. Wt: 151.21 g/mol
InChI Key: SPTVCXKSSRBTMN-UHFFFAOYSA-N
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Description

3-(2-Oxocyclohexyl)propanenitrile is an organic compound with the molecular formula C10H13NO. It is a white crystalline solid commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxocyclohexyl)propanenitrile typically involves the reaction of 1-(cyclohex-1-en-1-yl)pyrrolidine with acrylonitrile. The electrons of the π-orbital of the enamine interact with the π*-orbital of acrylonitrile (a Michael acceptor), resulting in the formation of a bond between the alpha-carbon of the enamine and the beta-carbon of acrylonitrile. The transformation of iminium to carbonyl occurs via a tetrahedral intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and large-scale chemical production would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxocyclohexyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Oxocyclohexyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxocyclohexyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Pyridinyl)propanenitrile
  • 3-(2-Furyl)propanenitrile
  • 2-Methyl-3-(phenylsulfonyl)propanenitrile
  • 3-(Benzylimino)-2-(triphenylphosphoranylidene)propanenitrile
  • 3-(2-Methyl-3-indolizinyl)propanenitrile

Uniqueness

3-(2-Oxocyclohexyl)propanenitrile is unique due to its specific structure, which includes a cyclohexyl ring with a ketone and nitrile functional group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-oxocyclohexyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTVCXKSSRBTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306751
Record name 2-Oxocyclohexanepropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-78-9
Record name 2-Oxocyclohexanepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4594-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclohexanepropiononitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Cyanoethyl)cyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119497
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Cyanoethyl)cyclohexanone
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Record name 2-Oxocyclohexanepropanenitrile
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Record name 2-oxocyclohexanepropiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the compound (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile in the context of 2-(2-cyanoethyl)cyclohexanone chemistry?

A1: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile is a key intermediate formed during the base-catalyzed Robinson annulation of 2-(2-cyanoethyl)cyclohexanone [, ]. This reaction is a classic method for forming six-membered rings in organic synthesis. Isolation and characterization of this intermediate provide valuable insights into the reaction mechanism.

Q2: How does the structure of (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile influence its intermolecular interactions?

A2: (cis-8a-Hydroxy-2-oxoperhydronaphthalen-4a-yl)propanenitrile forms centrosymmetric dimers through reciprocal hydrogen bonding between the hydroxyl group of one molecule and the ketone group of another [, ]. The O⋯O distance in this hydrogen bond is reported as 2.7902 Å []. This intermolecular interaction is significant as it stabilizes the intermediate and influences its overall structure.

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